molecular formula C22H24N8O3 B2802918 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(4-acetamidobenzamido)ethyl)azetidine-3-carboxamide CAS No. 2034433-88-8

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(4-acetamidobenzamido)ethyl)azetidine-3-carboxamide

Cat. No. B2802918
CAS RN: 2034433-88-8
M. Wt: 448.487
InChI Key: SUZGINNLINFWJO-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(4-acetamidobenzamido)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N8O3 and its molecular weight is 448.487. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(4-acetamidobenzamido)ethyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(4-acetamidobenzamido)ethyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Benzo[d]imidazolyl Chromeno[2,3-d]pyrimidinones Synthesis : A study by Ravindernath et al. (2013) describes the synthesis of benzo[d]imidazolyl chromeno[2,3-d]pyrimidnones, a process that could be relevant to the synthesis of compounds similar to the chemical . These compounds were evaluated for their anti-microbial and anti-oxidant activities Ravindernath, M. S. Reddy, & Vodela Sunil, 2013.

  • Anticancer and Anti-5-lipoxygenase Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. This study might provide insights into the potential biological activities of similar compounds Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, & H. Ben Jannet, 2016.

Antimicrobial and Antioxidant Activity

  • Synthesis and Antimicrobial Activity : A study by Ch (2022) discusses the synthesis of compounds including 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide, which are then evaluated for their antimicrobial action. This research could shed light on the antimicrobial properties of structurally similar compounds Ch, 2022.

Antiprotozoal Agents

  • Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents : Ismail et al. (2004) synthesized 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, which was tested for its antiprotozoal properties. This study provides insights into the potential use of similar compounds as antiprotozoal agents Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, & D. Boykin, 2004.

Anti-Inflammatory Activity

  • Synthesis and Anti-inflammatory Activity of Indolyl Azetidinones : Research by Kalsi et al. (1990) focused on the synthesis of N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides and their testing for anti-inflammatory activity Kalsi, M. Shrimali, T. Bhalla, & J. Barthwal, 1990.

Novel Antineoplastic Agents

  • Benzimidazole Condensed Ring Systems : Abdel-Hafez (2007) synthesized substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, exploring their potential as new antineoplastic agents Abdel-Hafez, 2007.

properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8O3/c1-15(31)28-18-4-2-16(3-5-18)21(32)24-6-7-25-22(33)17-11-30(12-17)20-10-19(26-13-27-20)29-9-8-23-14-29/h2-5,8-10,13-14,17H,6-7,11-12H2,1H3,(H,24,32)(H,25,33)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZGINNLINFWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(4-acetamidobenzamido)ethyl)azetidine-3-carboxamide

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